

In-Depth Technical Guide: Butyl Benzoate CAS Number 136-60-7

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyl Benzoate** (CAS 136-60-7), encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. The information is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Physicochemical Properties

Butyl benzoate is a versatile organic compound with applications as a solvent, plasticizer, and fragrance ingredient.[1] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of Butyl Benzoate



Property	Value	Reference(s)
Molecular Formula	C11H14O2	[2]
Molecular Weight	178.23 g/mol	[2]
Appearance	Colorless to light yellow viscous liquid	[3]
Odor	Mild, amber, balsam, fruity	[4]
Melting Point	-22 °C	[2]
Boiling Point	249 - 250 °C	[1][4]
Density	1.010 g/cm³ at 25 °C	[1]
Refractive Index	n20/D 1.498	[1]
Flash Point	106 °C (closed cup)	[5]
Water Solubility	Insoluble	[5]
Solubility in Organic Solvents	Soluble in alcohol, ether, and acetone	[6]
logP (Octanol-Water Partition Coefficient)	3.3	[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Butyl Benzoate**. Key spectral data are summarized below.

Table 2: Spectral Data for Butyl Benzoate



Spectroscopic Technique	Key Peaks/Signals	Reference(s)
¹H NMR (CDCl₃)	δ 8.06 (d, J = 7.2 Hz, 2H), 7.58 -7.51 (m, 1H), 7.42-7.39 (m, 2H), 4.36 (t, J = 6.6 Hz, 2H), 1.82 – 1.68 (m, 2H), 1.57 – 1.39 (m, 2H), 1.01 – 0.94 (m, 3H)	[7]
¹³ C NMR (CDCl ₃)	165.8, 131.6, 131.0, 129.3, 127.8, 65.0, 30.6, 19.1, 13.7	[7]
Infrared (IR) Spectroscopy	IR: 331 (Sadtler Research Laboratories IR Grating Collection)	[2]
Mass Spectrometry (MS)	m/z 123, 105, 77, 56	[8]

Experimental Protocols Synthesis of Butyl Benzoate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of **Butyl Benzoate**.

Materials:

- Benzoic acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- · Diethyl ether



• Round-bottom flask, reflux condenser, separatory funnel, heating mantle, rotary evaporator

Procedure:

- In a round-bottom flask, combine benzoic acid and an excess of n-butanol.
- Slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux using a heating mantle for a specified time to drive the
 esterification reaction to completion. The reaction progress can be monitored by thin-layer
 chromatography (TLC).
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent (diethyl ether and excess n-butanol) under reduced pressure using a rotary evaporator to yield crude **Butyl Benzoate**.
- Purify the crude product by distillation to obtain pure **Butyl Benzoate**.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized **Butyl Benzoate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5977A MSD).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or similar.

Procedure:

• Sample Preparation: Dissolve a small amount of the **Butyl Benzoate** sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.



· GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a flow rate of 1 mL/min

 Oven Program: Start at 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

· MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Scan Range: m/z 40-400

• Data Analysis: Identify the peak corresponding to **Butyl Benzoate** based on its retention time and compare the resulting mass spectrum with a reference spectrum.

Objective: To elucidate the chemical structure of **Butyl Benzoate**.

Instrumentation:

NMR spectrometer (e.g., 400 MHz).

Procedure:

- Sample Preparation: Dissolve 5-20 mg of the Butyl Benzoate sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of **Butyl Benzoate**.

Biological Activity and Signaling Pathways



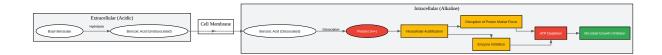




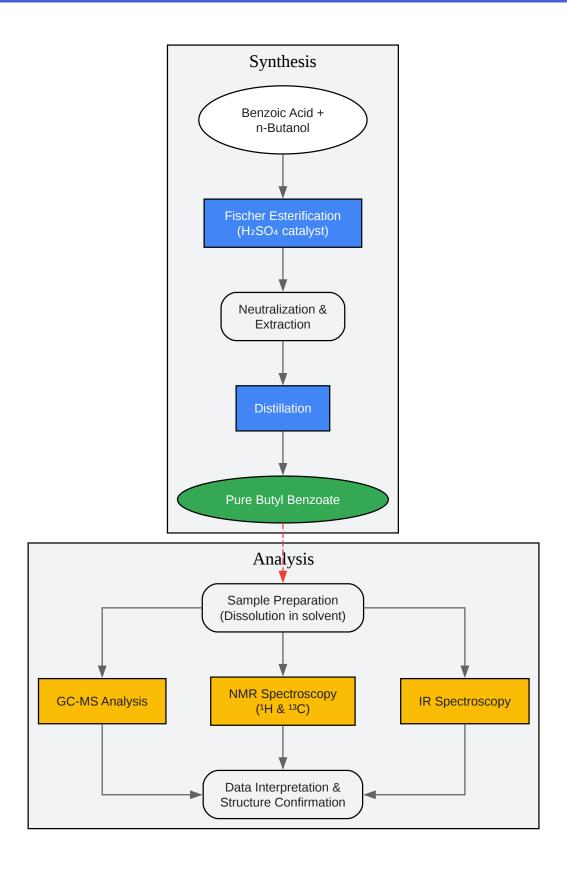
While specific signaling pathways in human cells directly modulated by **Butyl Benzoate** for therapeutic purposes are not extensively documented, its biological activity is primarily understood through its antimicrobial effects, which are common to benzoate esters.

The antimicrobial action of benzoate esters is generally attributed to their ability to disrupt microbial cell membranes and inhibit key metabolic enzymes. In an acidic environment, the ester can be hydrolyzed to benzoic acid, which in its undissociated, lipophilic form, can readily pass through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and leading to intracellular acidification. This disrupts the proton motive force, which is crucial for ATP synthesis, and can inhibit enzymes essential for glycolysis.









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- To cite this document: BenchChem. [In-Depth Technical Guide: Butyl Benzoate CAS Number 136-60-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668117#butyl-benzoate-cas-number-136-60-7-technical-data-sheet]

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